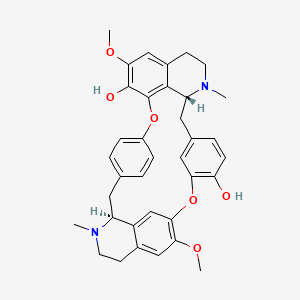

Chondrocurine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chondrocurine is a natural product found in Chondrodendron tomentosum and Stephania longa with data available.

Applications De Recherche Scientifique

Chondrogenesis and Cartilage Regeneration

Chondrocurine plays a significant role in the regeneration of cartilage and chondrogenesis. Research shows that stem cells, including mesenchymal stem cells (MSCs) and induced pluripotent stem cells (iPSCs), can be directed towards chondrocytes, the cells responsible for cartilage formation. Growth factors such as TGF-βs, BMPs, and FGFs are crucial in this differentiation process, offering potential treatments for cartilage injuries and osteoarthritis (Augustyniak et al., 2015; Oldershaw, 2012).

Chondrocyte Behavior and Tracking

Studies have explored the effects of labeling chondrocytes with superparamagnetic iron oxide (SPIO) for tracking their behavior. This method is safe and does not significantly alter chondrocyte behavior, making it an effective tool for in vivo tracking of implanted chondrocytes (Farrell et al., 2009).

Articular Cartilage Study

Research has delved into the molecular anatomy, functional properties, and metabolic contribution of chondrons in articular cartilage homeostasis. This is critical for understanding the failure of cartilage during degenerative osteoarthritis (Poole, 1997; Poole, 1997).

Challenges in Chondrogenesis

Identifying appropriate markers for chondrogenesis, such as type II collagen and aggrecan, is challenging due to their varying expression during stem cell differentiation into chondrocytes. This highlights the need for caution in using these markers in stem cell differentiation studies (Mwale et al., 2006).

Chondrocyte Sheet Implantation Safety

Chondrocyte sheet implantation, a promising method for cartilage regeneration, has been evaluated for safety. Studies confirm that these sheets are not tumorigenic, and the cells remain localized post-implantation, indicating a safe procedure for cartilage repair (Yokoyama et al., 2016; YokoyamaMiyuki et al., 2016).

Biomedical Applications of Chondrocytes

Chondrocytes have found wide applications in biomedical fields, especially in orthopedics for cartilage repair and in treatments such as facial reconstruction and urinary incontinence. The matrix-assisted autologous chondrocyte transplantation/implantation (ACT) is an improved version of traditional ACT, showing significant clinical significance for chondral lesions treatment (Phull et al., 2016).

Mechanobiological Approaches in Chondrogenesis

The mechanobiology of chondrogenesis involves recreating specific environmental conditions to stimulate chondrogenesis and understanding the mechanobiological response of cells in cartilaginous tissues. This is crucial for developing unified testing methods for clinical application (Volz et al., 2022).

Cellular Pharmaceutical R&D in Cartilage Regeneration

Cellular pharmaceutical R&D in cartilage regeneration is exploring new bioengineering approaches, focusing on the use of chondrocytes for the regeneration and restoration of non-orthopedic cartilage joint defects. Despite challenges, gene therapy and mesenchymal stem cells are being studied for their potential in this field (Alkaya et al., 2020).

Tissue Engineering for Cartilage Repair

Tissue engineering offers new methodologies for cartilage repair. The choice of cell type, whether chondrocytes or chondroprogenitor cells, and their expansion and differentiation are critical factors in the success of cartilage repair techniques (Grande et al., 1999).

Propriétés

Numéro CAS |

477-58-7 |

|---|---|

Nom du produit |

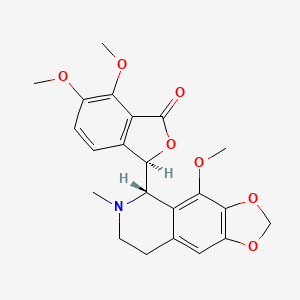

Chondrocurine |

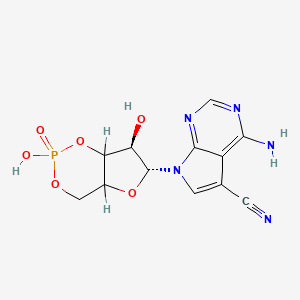

Formule moléculaire |

C36H38N2O6 |

Poids moléculaire |

594.7 g/mol |

Nom IUPAC |

(1S,16R)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |

InChI |

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28+/m0/s1 |

Clé InChI |

NGZXDRGWBULKFA-WUFINQPMSA-N |

SMILES isomérique |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC |

SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC |

SMILES canonique |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5O)OC)C)OC |

Autres numéros CAS |

477-58-7 |

Numéros CAS associés |

93963-15-6 (mono-hydrochloride) |

Synonymes |

chondocurine chondocurine (1beta)-(+-)-isomer chondocurine (1beta)-isomer chondocurine monohydrochloride tubocurine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)

![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)

![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)

![(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1195424.png)